4-chloro-1H-indazol-3-amine
Overview
Description
4-chloro-1H-indazol-3-amine is a heterocyclic compound that belongs to the class of indazoles Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-indazol-3-amine typically involves the cyclization of 2,6-dichlorobenzonitrile with hydrazine. This process includes a two-step sequence: regioselective bromination followed by heterocycle formation. The reaction is carried out in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) under mild conditions (60°C) with hydrazine hydrate and sodium acetate .
Industrial Production Methods
For large-scale production, the synthetic method described above can be adapted. The process has been demonstrated on a hundred-gram scale without the need for column chromatography purification, making it economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the initial cyclization step.
Sodium Acetate: Acts as a base in the cyclization reaction.
Aprotic Polar Solvents: Such as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO).
Major Products Formed
The primary product of the synthesis is this compound itself. further reactions can lead to the formation of various substituted indazole derivatives, which have diverse biological activities .
Scientific Research Applications
4-chloro-1H-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, such as Lenacapavir, a potent capsid inhibitor for the treatment of human immunodeficiency virus (HIV) infections.
Biological Research:
Cancer Research: Indazole derivatives, including this compound, are investigated for their antitumor activities.
Mechanism of Action
The mechanism of action of 4-chloro-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, in cancer research, indazole derivatives have been shown to inhibit the activity of tyrosine kinase receptors, leading to the suppression of tumor growth. The compound may also affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Comparison with Similar Compounds
Similar Compounds
7-bromo-4-chloro-1H-indazol-3-amine: Used as an intermediate in the synthesis of Lenacapavir.
1H-indazole-3-amine: A core structure in various biologically active compounds.
Uniqueness
4-chloro-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLXQNVPEHUPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310477 | |
Record name | 4-chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727291 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20925-60-4 | |
Record name | 20925-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-chloroindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chloro-1H-indazol-3-amine in the synthesis of linifanib?
A1: this compound serves as a crucial building block in the synthesis of linifanib, a receptor tyrosine kinase inhibitor. It specifically acts as a reactant in the Suzuki coupling reaction with the intermediate 1-(2-fluoro-5-methylphenyl)-3-(4-(4,4,5,5-teramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea to yield the final linifanib molecule [].
Q2: Are there any safety concerns regarding the synthesis of this compound?
A2: Yes, research indicates potential safety hazards during the synthesis of this compound. The hydrazine condensation reaction involved in its production can be highly exothermic, potentially leading to a dangerous self-heating scenario []. This exothermic event, identified during scale-up safety evaluations, was linked to the reaction byproduct, hydrochloric acid (HCl), which was found to lower the onset temperature for hazardous decomposition of the reaction mixture [].
Q3: How was the safety issue during this compound synthesis addressed?
A3: Researchers found that introducing a base, specifically sodium acetate, effectively mitigated the safety risks associated with this compound synthesis []. The addition of sodium acetate served to increase the onset temperature for the decomposition of the reaction mass, thereby enhancing the safety margin during large-scale production []. This modification, combined with employing a lower-boiling-point solvent, ensured safer operating conditions for the process [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.